[1-(2,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl][3-(methylethoxy)propyl]a mine
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Overview
Description
[1-(2,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl][3-(methylethoxy)propyl]amine is a complex organic compound that belongs to the class of pyrazolo[4,5-e]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of cancer research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl][3-(methylethoxy)propyl]amine typically involves multiple steps, starting from readily available starting materials
Formation of Pyrazolo[4,5-e]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions, such as the use of strong acids or bases, and elevated temperatures.
Introduction of Substituents: The 2,4-dimethylphenyl group can be introduced via electrophilic aromatic substitution reactions, while the 3-(methylethoxy)propyl group can be added through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
[1-(2,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl][3-(methylethoxy)propyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It has been investigated for its biological activities, including its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for the treatment of cancer and other diseases.
Industry: It may be used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of [1-(2,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl][3-(methylethoxy)propyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes, leading to alterations in cellular processes and pathways. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of pyrazolo[4,5-e]pyrimidines with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Compounds with a similar core structure but different substituents, leading to variations in biological activity.
Uniqueness
[1-(2,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl][3-(methylethoxy)propyl]amine is unique due to its specific substituents, which confer distinct biological properties and potential therapeutic applications. Its ability to inhibit CDK2 and other molecular targets makes it a promising candidate for further research and development.
Properties
Molecular Formula |
C19H25N5O |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
1-(2,4-dimethylphenyl)-N-(3-propan-2-yloxypropyl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C19H25N5O/c1-13(2)25-9-5-8-20-18-16-11-23-24(19(16)22-12-21-18)17-7-6-14(3)10-15(17)4/h6-7,10-13H,5,8-9H2,1-4H3,(H,20,21,22) |
InChI Key |
KSPBLXWSFMWMAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=NC=NC(=C3C=N2)NCCCOC(C)C)C |
Origin of Product |
United States |
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